BenchChemオンラインストアへようこそ!

AN-3485

TLR signaling broad-spectrum inhibition inflammatory cytokines

AN-3485 is an orally bioavailable benzoxaborole with broad TLR2/3/4/5 inhibition. Unlike TLR4-selective inhibitors, it targets multiple DAMPs simultaneously. Validated in collagen-induced arthritis models (ED90 30 mg/kg p.o.). Essential for inflammation studies requiring precise multi-TLR interrogation.

Molecular Formula C14H13BClNO3
Molecular Weight 289.52 g/mol
Cat. No. B2473444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAN-3485
Molecular FormulaC14H13BClNO3
Molecular Weight289.52 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)CN)Cl)O
InChIInChI=1S/C14H13BClNO3/c16-13-5-9(7-17)1-4-14(13)20-11-3-2-10-8-19-15(18)12(10)6-11/h1-6,18H,7-8,17H2
InChIKeyZBLBFNKPCNPVLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AN-3485: A Broad-Spectrum Benzoxaborole TLR Antagonist for Inflammation Research Procurement


AN-3485 (CAS 1213827-99-6) is a benzoxaborole-based small molecule that functions as an orally active antagonist of Toll-like receptor (TLR)-mediated inflammatory signaling [1]. The compound, chemically designated as 6-[4-(aminomethyl)-2-chlorophenoxyl]benzo[c][1,2]oxaborol-1(3H)-ol, inhibits TLR2-, TLR3-, TLR4-, and TLR5-mediated release of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes [1]. AN-3485 is supplied as a free base (MW 289.52, C14H13BClNO3) or as the hydrochloride salt form (CAS 1213786-72-1), with both forms demonstrating oral bioavailability and topical skin penetration capability [1].

Why AN-3485 Cannot Be Readily Replaced by Other TLR Inhibitors in Procurement Decisions


Procurement decisions for TLR antagonists cannot rely on simple target-class substitution due to substantial divergence in TLR subtype selectivity profiles, pharmacokinetic properties, and in vivo validation status across commercially available compounds. AN-3485 distinguishes itself through its broad-spectrum activity against TLR2, TLR3, TLR4, and TLR5, with IC50 values in the nanomolar range (18-580 nM) in primary human immune cells [1]. In contrast, commonly procured alternatives such as TLR4-IN-C34 exhibit high potency (IC50 ~1-10 nM) but are restricted exclusively to TLR4 inhibition , while E6446 targets TLR7 and TLR9 with minimal activity against TLR4 and no reported activity against TLR2, TLR3, or TLR5 . Furthermore, AN-3485 is validated across both topical and oral administration routes in multiple in vivo disease models—including contact dermatitis, delayed-type hypersensitivity, and collagen-induced arthritis [1]—whereas many commercially available TLR inhibitors lack comparable breadth of in vivo efficacy characterization. These compound-specific differences in target coverage and preclinical validation render cross-substitution without re-optimization scientifically invalid.

AN-3485 Quantitative Differentiation Evidence: Direct Comparative Data for Scientific Selection


Broad-Spectrum TLR Inhibition Profile: AN-3485 versus Narrow-Spectrum TLR4 Inhibitors

AN-3485 demonstrates nanomolar-range inhibition across four distinct TLR subtypes (TLR2, TLR3, TLR4, TLR5), whereas comparator TLR4-IN-C34 is restricted exclusively to TLR4 inhibition [1] . AN-3485 inhibits TLR2-, TLR3-, TLR4-, and TLR5-mediated TNF-α, IL-1β, and IL-6 release from human PBMCs with IC50 values of 103±68 nM, 68±63 nM, and 72±33 nM, respectively, and from isolated monocytes with IC50 values of 77±26 nM, 18±6.7 nM, and 32±6.5 nM, respectively [1]. In contrast, TLR4-IN-C34 exhibits TLR4-selective antagonism with no reported activity against TLR2, TLR3, or TLR5 .

TLR signaling broad-spectrum inhibition inflammatory cytokines

In Vivo Oral Efficacy: AN-3485 Dose-Response Quantification versus TLR Inhibitor Class Baseline

AN-3485 demonstrates quantifiable, dose-dependent oral anti-inflammatory activity in an established LPS-induced endotoxemia model, with a defined ED90 value of 30 mg/kg for suppression of TNF-α and IL-6 production [1]. This level of oral efficacy characterization distinguishes AN-3485 from many commercially available TLR inhibitors, including TLR7/9 antagonist E6446, for which oral activity is reported but dose-response quantification (ED50 or ED90) in analogous in vivo cytokine suppression models is not publicly documented in primary literature .

oral bioavailability LPS challenge model ED90

Dual Route Administration: Topical Skin Penetration and Oral Systemic Delivery Validated in Disease Models

AN-3485 is validated for both topical and oral routes of administration across multiple disease-relevant in vivo models, a feature not uniformly demonstrated among benzoxaborole-class TLR inhibitors [1]. Topical AN-3485 significantly reduced PMA-induced contact dermatitis and oxazolone-induced delayed-type hypersensitivity in mice [1]. Orally, AN-3485 at 35 mg/kg twice daily suppressed collagen-induced arthritis over a 20-day period [1]. In contrast, the structurally related benzoxaborole PDE4 inhibitor crisaborole (AN2728) is approved and optimized for topical dermatologic application only and lacks oral bioavailability data supportive of systemic use [2].

topical administration skin penetration collagen-induced arthritis

Transcriptional-Level Mechanism: Differentiated from Post-Translational TLR Inhibitors

AN-3485 inhibits TLR-mediated cytokine production at the transcriptional level, a mechanistic distinction from inhibitors that act post-translationally on kinase cascades [1]. Kinetic analysis revealed that AN-3485 exerted no effect on LPS-induced TNF-α, IL-1β, and IL-6 release when added after LPS stimulation had already initiated transcriptional activation, indicating that the compound acts upstream of transcription rather than by blocking downstream signaling or cytokine secretion processes [1]. In contrast, the p38 MAPK inhibitor SB203580 suppressed cytokine release post-stimulation by inhibiting a post-translational signaling node [1] [2].

transcriptional regulation mechanism of action kinetic analysis

Cellular Potency Hierarchy: Superior Monocyte Activity Relative to PBMC Baseline

AN-3485 exhibits consistently lower (more potent) IC50 values in isolated human monocytes compared to mixed PBMC populations across all three cytokines measured, revealing a cell-type-dependent potency gradient [1]. For IL-1β, the monocyte IC50 (18±6.7 nM) is approximately 3.8-fold more potent than the corresponding PBMC IC50 (68±63 nM); for TNF-α, the difference is approximately 1.3-fold (77±26 nM in monocytes versus 103±68 nM in PBMCs); for IL-6, the difference is approximately 2.2-fold (32±6.5 nM versus 72±33 nM) [1]. This potency gradient is not universally observed among TLR inhibitors—the PDE4 inhibitor roflumilast, evaluated under comparable conditions, showed a different cell-type potency profile with IC50 values of 0.7 nM (TNF-α), 0.9 nM (IL-1β), and 1.1 nM (IL-6) in PBMCs [2].

monocytes PBMC cell-type selectivity

AN-3485 Procurement-Driven Application Scenarios: Where This Compound Provides Demonstrated Value


Broad-Spectrum TLR Pathway Inhibition in Primary Human Immune Cell Assays

AN-3485 is optimally suited for ex vivo and in vitro studies requiring simultaneous inhibition of multiple TLR signaling pathways (TLR2, TLR3, TLR4, TLR5) in human primary immune cells [1]. With IC50 values ranging from 18 to 580 nM across PBMCs and isolated monocytes for TNF-α, IL-1β, and IL-6 suppression, AN-3485 provides a single-compound solution for experiments that would otherwise require combinations of subtype-selective inhibitors such as TLR4-IN-C34 (TLR4-only) plus additional TLR2- and TLR5-specific agents [1] .

Oral and Topical Dosing Studies in Murine Inflammatory Disease Models

AN-3485 is validated for both topical and oral administration in mouse models of cutaneous and systemic inflammation, including PMA-induced contact dermatitis, oxazolone-induced delayed-type hypersensitivity, and collagen-induced arthritis [1]. The established oral ED90 of 30 mg/kg for LPS-induced cytokine suppression and the effective oral dosing regimen of 35 mg/kg twice daily for arthritis suppression provide reliable starting points for dose selection [1]. This dual-route validation enables the same compound to be used across dermatologic and systemic inflammation studies without changing chemical entity.

Mechanistic Studies of Transcriptional Regulation of Inflammatory Cytokines

AN-3485 acts at the transcriptional level to suppress TLR-induced cytokine production, as evidenced by the absence of inhibitory activity when the compound is added after transcriptional activation has already occurred [1]. This property makes AN-3485 particularly valuable for experimental designs investigating pre-transcriptional regulatory mechanisms, such as nuclear factor-κB (NF-κB) activation kinetics, chromatin remodeling at cytokine gene loci, and the temporal sequence of inflammatory gene induction. The compound's transcriptional-level activity complements post-translational inhibitors like p38 MAPK inhibitors in mechanistic studies [1] .

Monocyte-Focused Inflammation Research Requiring Enhanced Cellular Potency

AN-3485 demonstrates a reproducible potency advantage in purified human monocytes (IC50 values 18-77 nM) compared to mixed PBMC populations (IC50 values 68-103 nM), with up to a 3.8-fold enhancement for IL-1β inhibition [1]. This cell-type preference supports applications in monocyte-centric research, including studies of monocyte-derived macrophage polarization, monocyte-endothelial interactions in atherosclerosis, and monocyte contributions to rheumatoid arthritis synovial inflammation, where maximizing inhibitory potency in the target cell population is critical for detecting biological effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for AN-3485

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.